molecular formula C13H17N B13501350 6-Phenylspiro[3.3]heptan-2-amine

6-Phenylspiro[3.3]heptan-2-amine

Cat. No.: B13501350
M. Wt: 187.28 g/mol
InChI Key: MAIDFFHSSQITSA-UHFFFAOYSA-N
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Description

6-Phenylspiro[33]heptan-2-amine is a chemical compound characterized by a spirocyclic structure, where a phenyl group is attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[3

Industrial Production Methods

Industrial production of 6-Phenylspiro[3.3]heptan-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[3.3]heptan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-Phenylspiro[3.3]heptan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Phenylspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylspiro[3.3]heptan-2-amine is unique due to its specific spirocyclic structure and the presence of both a phenyl group and an amine group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

6-phenylspiro[3.3]heptan-2-amine

InChI

InChI=1S/C13H17N/c14-12-8-13(9-12)6-11(7-13)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2

InChI Key

MAIDFFHSSQITSA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)N)C3=CC=CC=C3

Origin of Product

United States

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